molecular formula C11H15NO2 B016535 Methyl 3-(benzylamino)propanoate CAS No. 23574-01-8

Methyl 3-(benzylamino)propanoate

Cat. No. B016535
CAS RN: 23574-01-8
M. Wt: 193.24 g/mol
InChI Key: MVZIUHUSHIYYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 3-(benzylamino)propanoate" often involves complex reactions aimed at introducing polyfunctional groups to create versatile synthons for further chemical transformations. For example, compounds like methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate have been prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile reagents for the preparation of polyfunctional heterocyclic systems (Pizzioli et al., 1998). Moreover, the Morita—Baylis—Hillman reaction of N-protected 2-aminobenzaldehydes with methyl acrylate followed by acetylation and cyanation has been utilized to prepare methyl 2-Amino-3H-1-benzazepine-4-carboxylates, indicating the compound's role in the synthesis of heterocyclic structures (Lim et al., 2008).

Molecular Structure Analysis

The molecular structure of "Methyl 3-(benzylamino)propanoate" and its derivatives are crucial for understanding their chemical behavior and applications. For instance, the structure of methyl 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propanoate was determined through X-ray diffraction analysis, showing the orientation of substituents and their impact on the compound's physical and chemical properties (Goswami et al., 2017).

Chemical Reactions and Properties

Reactivity studies involving "Methyl 3-(benzylamino)propanoate" derivatives highlight their potential in forming complex molecular architectures. For example, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to give compounds with defined structures, indicating the versatility of these molecules in organic synthesis (Kirillov et al., 2013).

Physical Properties Analysis

The physical properties of "Methyl 3-(benzylamino)propanoate" derivatives, such as their ability to form stable amorphous glasses, are of particular interest. Methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene, for example, have been shown to form stable amorphous materials with glass-transition temperatures around 50 °C, indicating the impact of methyl substitution on material properties (Ishikawa et al., 1992).

Chemical Properties Analysis

The chemical properties of "Methyl 3-(benzylamino)propanoate" derivatives, such as their electrochemical behavior and reactivity towards different reagents, have been extensively studied. For instance, the synthesis of methyl propanoate via the methoxycarbonylation of ethene using a palladium catalyst highlights the compound's utility in chemical synthesis and the production of industrially relevant esters (Clegg et al., 1999).

Scientific Research Applications

  • Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are used as reagents for preparing polyfunctional heterocyclic systems like pyrroles and pyrimidine (Pizzioli et al., 1998).

  • Methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids, which is a significant reaction in organic chemistry (Kirillov et al., 2013).

  • Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from 2-aminophenols and dimethyl-2-oxoglutarate exhibit moderate antibacterial activity against various bacterial strains, indicating their potential in the development of new antibiotics (Hachama et al., 2013).

  • Enaminones, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have shown potential as safer alternatives for treating epilepsy (Scott et al., 1993).

  • Ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates can be synthesized under mild conditions and provide a regioselective synthesis of β-Amino Ester Derivatives, which are important in organic synthesis (Alberola et al., 1990).

  • An efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate has been developed, a novel method significant in the synthesis of complex molecules (Zhong et al., 1999).

  • Baeyer-Villiger monooxygenases can produce methyl propanoate, an important precursor for polymethyl methacrylates, offering an alternative to traditional synthetic methods (van Beek et al., 2014).

  • The lithiated intermediate derived from methyl 2-(benzylideneamino)propanoate shows 1,3-dipole character in its reactions with methyl acrylate, important in organic synthesis (Kanemasa et al., 1989).

Safety And Hazards

Methyl 3-(benzylamino)propanoate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

Future Directions

Methyl 3-(benzylamino)propanoate and similar compounds have potential applications in various fields. For instance, the aza-Michael addition of benzylamine to α,β-unsaturated esters has been studied for the preparation of N-benzylated β-amino esters . This research could pave the way for future developments in the synthesis of such compounds .

properties

IUPAC Name

methyl 3-(benzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIUHUSHIYYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329791
Record name methyl 3-(benzylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzylamino)propanoate

CAS RN

23574-01-8
Record name methyl 3-(benzylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 55 mL (0.50 mole) benzylamine in 250 mL methanol was cooled in an ice bath. A solution of 54 mL (0.60 mole) methyl acrylate in 50 mL methanol was added dropwise over 30 minutes. The reaction mixture was then allowed to warm gradually to room temperature. After about 96 hours the reaction mixture was concentrated under reduced pressure and the residue vacuum distilled to provide 74.6 gm (77%) of the desired compound in two fractions.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(benzylamino)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(benzylamino)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(benzylamino)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(benzylamino)propanoate

Citations

For This Compound
24
Citations
P Steunenberg, M Sijm, H Zuilhof… - The Journal of …, 2013 - ACS Publications
A methodology has been developed for an efficient and selective lipase-catalyzed aza-Michael reaction of various amines (primary and secondary) with a series of acrylates and …
Number of citations: 48 pubs.acs.org
RÁ Gutiérrez-Bernal, D Chávez… - MRS …, 2020 - cambridge.org
β-Alanine and its derivatives are important starting materials for the preparation of peptides or compounds with biological activity. In this work, the authors are presenting a new …
Number of citations: 5 www.cambridge.org
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org
A Talukdar, DC Deka - SN Applied Sciences, 2020 - Springer
Water hyacinth ash is found to be an efficient and reusable catalyst for the synthesis of β-amino carbonyl/nitrile compounds by aza-Michael reaction of amines with α,β-unsaturated …
Number of citations: 11 link.springer.com
P Hermant, D Bosc, C Piveteau… - Journal of Medicinal …, 2017 - ACS Publications
Hydroxamic acids are outstanding zinc chelating groups that can be used to design potent and selective metalloenzyme inhibitors in various therapeutic areas. Some hydroxamic acids …
Number of citations: 43 pubs.acs.org
XP Song, C Bouillon, E Lescrinier… - ChemBioChem, 2011 - Wiley Online Library
Previous studies have demonstrated that some selected amino monoacids and amino diacids can function as leaving groups in the polymerase‐catalyzed incorporation of …
D Narayanan, KT Tran, JS Pallesen… - Journal of medicinal …, 2022 - ACS Publications
Targeting the protein–protein interaction (PPI) between the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) and its repressor, Kelch-like ECH-associated protein 1 (…
Number of citations: 9 pubs.acs.org
TY Taha - 2020 - search.proquest.com
Histone deacetylase (HDAC) proteins are the most studied and characterized erasers of post-translational modifications (PTMs) and play a pivotal role in the epigenetic machinery. …
Number of citations: 3 search.proquest.com
B Zou, HF Jiang - Chinese Journal of Chemistry, 2008 - Wiley Online Library
A safe, environmentally friendly and cost‐effective method for the synthesis of β‐amino acid derivatives has been developed. Treatment of α,β‐unsaturated compounds with aliphatic …
Number of citations: 23 onlinelibrary.wiley.com
J Escalante, M Carrillo-Morales, I Linzaga - Molecules, 2008 - mdpi.com
A simple and efficient protocol has been developed for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation. Under these conditions there was a …
Number of citations: 52 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.